molecular formula C28H31NO5 B11699186 Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11699186
M. Wt: 461.5 g/mol
InChI Key: JRAXMZIAVIAHOT-UHFFFAOYSA-N
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Description

Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a suitable amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine: In biological and medical research, Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is studied for its potential therapeutic properties. It may exhibit antioxidant, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

benzyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C28H31NO5/c1-5-33-23-13-19(11-12-21(23)30)25-24(27(32)34-16-18-9-7-6-8-10-18)17(2)29-20-14-28(3,4)15-22(31)26(20)25/h6-13,25,29-30H,5,14-16H2,1-4H3

InChI Key

JRAXMZIAVIAHOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC4=CC=CC=C4)C)O

Origin of Product

United States

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